Hydrate de morin

Vue d'ensemble

Description

Applications De Recherche Scientifique

Morin hydrate has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Morin hydrate, a flavonoid compound, has been found to interact with various cellular targets. Its primary targets include key proteins in signaling pathways such as Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-қB), Mitogen-activated protein kinase (MAPK), Janus kinases/ Signal transducer and activator of transcription proteins (JAKs/STATs), Kelch-like ECH-associated protein1/Nuclear erythroid-2-related factor (Keap1/Nrf2), and Wnt/β-catenin . These targets play crucial roles in cellular processes like apoptosis, autophagy, inflammation, and more .

Mode of Action

Morin hydrate exerts its effects by modulating these signaling pathways. For instance, it has been shown to inhibit the NF-қB pathway, which plays a key role in inflammation and immune responses . It also affects the MAPK pathway, which is involved in cellular processes such as growth, differentiation, and stress responses . Furthermore, it influences the Keap1/Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Biochemical Pathways

The biochemical pathways affected by morin hydrate are numerous and interconnected. It has been shown to play a crucial role in apoptosis, autophagy, inflammation, and other signaling pathways . For example, it can induce apoptosis (programmed cell death) via the intrinsic apoptosis pathway, which involves lowering of the mitochondria membrane potential and altering of pro- and anti-apoptotic proteins . It also modulates autophagy, a process that maintains cellular homeostasis by removing unnecessary or dysfunctional components .

Result of Action

The molecular and cellular effects of morin hydrate’s action are diverse, given its interaction with multiple targets and pathways. It has been found to exhibit a wide range of therapeutic effects against metabolic diseases, cardiovascular diseases, neurological diseases, liver injury, neuro-inflammatory disorders, nephrotoxicity, diabetes, gastritis, myocardial infarction, and cancer . These effects are largely due to its ability to modulate various cellular signaling pathways and exert antioxidant, anti-inflammatory, and other beneficial effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of morin hydrate. For instance, the compound’s solubility and stability can vary significantly in different biological media and storage conditions . Moreover, the presence of other substances, such as pollutants like Di- (2-ethylhexyl) phthalate acid (DEHP), can affect the compound’s action. For example, morin hydrate has been shown to ameliorate DEHP-induced liver toxicity .

Analyse Biochimique

Biochemical Properties

Morin hydrate plays a significant role in various biochemical reactions due to its unique chemical structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, morin hydrate has been shown to inhibit lipid peroxidation and modulate the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These interactions are crucial in reducing oxidative stress and inflammation . Additionally, morin hydrate can bind to proteins like albumin, which affects its transport and bioavailability .

Cellular Effects

Morin hydrate exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, morin hydrate can modulate the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell migration . It also affects the expression of genes related to oxidative stress and apoptosis, thereby protecting cells from damage . In cancer cells, morin hydrate has been shown to inhibit cell proliferation and induce apoptosis .

Molecular Mechanism

The molecular mechanism of morin hydrate involves several pathways. It exerts its effects by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression. Morin hydrate inhibits the activity of iNOS and COX-2, reducing the production of pro-inflammatory mediators . It also modulates the phosphorylation of key signaling molecules such as ERK, JNK, and p65, which are involved in the inflammatory response . Additionally, morin hydrate can disrupt the formation of amyloid fibers, which is relevant in neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of morin hydrate can change over time. Studies have shown that morin hydrate remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term studies have demonstrated that morin hydrate can provide sustained protection against oxidative stress and inflammation . Its stability and long-term effects can vary depending on the experimental conditions and the presence of other compounds .

Dosage Effects in Animal Models

The effects of morin hydrate vary with different dosages in animal models. At lower doses, morin hydrate has been shown to provide significant protective effects against oxidative stress and inflammation . At higher doses, it may exhibit toxic or adverse effects . For instance, in a study on heat-induced testicular impairment in mice, morin hydrate at 10 mg/kg improved testicular function, while higher doses showed differential effects .

Metabolic Pathways

Morin hydrate is involved in several metabolic pathways. It interacts with enzymes such as glutathione peroxidase and catalase, which are crucial for maintaining cellular redox balance . Morin hydrate also affects the levels of metabolites like malondialdehyde and nitrite, which are indicators of oxidative stress . These interactions highlight the role of morin hydrate in modulating metabolic flux and protecting cells from oxidative damage .

Transport and Distribution

The transport and distribution of morin hydrate within cells and tissues involve specific transporters and binding proteins. Morin hydrate can bind to albumin, which facilitates its transport in the bloodstream . It is also encapsulated in nanoparticles to enhance its bioavailability and targeted delivery to specific tissues . These strategies improve the distribution of morin hydrate and its therapeutic efficacy .

Subcellular Localization

Morin hydrate’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, morin hydrate encapsulated in mesoporous silica nanoparticles has been shown to localize within melanoma cells, enhancing its antitumor effects . This targeted delivery ensures that morin hydrate exerts its effects at the desired subcellular locations .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

Le morin hydraté peut être synthétisé par différentes méthodes. Une approche courante implique l'extraction à partir de sources végétales telles que les feuilles de Psidium guajava (goyave) en utilisant des solutions hydroalcooliques . Le morin extrait est ensuite purifié en utilisant des techniques telles que la chromatographie liquide moyenne pression (MPLC) et la chromatographie liquide haute performance (HPLC) .

Méthodes de Production Industrielle

Dans les milieux industriels, le morin hydraté est souvent produit par l'extraction de matières végétales suivie de procédés de purification. L'utilisation de nanoparticules de silice mésoporeuses (MSN) a été explorée pour améliorer la biodisponibilité du morin hydraté . Ceci implique l'encapsulation du morin hydraté dans les MSN en utilisant la méthode d'évaporation, ce qui améliore sa solubilité et sa stabilité .

Analyse Des Réactions Chimiques

Types de Réactions

Le morin hydraté subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont influencées par la présence de multiples groupes hydroxyle dans sa structure .

Réactifs et Conditions Communes

Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles qui ciblent les groupes hydroxyle.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés de flavonoïdes réduits .

Applications de Recherche Scientifique

Le morin hydraté a une large gamme d'applications de recherche scientifique :

Biologie : Le morin hydraté a été étudié pour ses effets neuroprotecteurs et sa capacité à atténuer le stress oxydatif.

Mécanisme d'Action

Le morin hydraté exerce ses effets par le biais de divers mécanismes moléculaires :

Activité Antioxydante : Il piège les radicaux libres et réduit le stress oxydatif en modulant l'activité des enzymes antioxydantes.

Activité Anti-inflammatoire : Le morin hydraté inhibe la production de cytokines pro-inflammatoires et régule à la baisse l'expression des médiateurs inflammatoires.

Activité Anticancéreuse : Il induit l'apoptose dans les cellules cancéreuses en modulant les voies de signalisation telles que NF-κB, MAPK et Wnt/β-caténine

Comparaison Avec Des Composés Similaires

Le morin hydraté est similaire à d'autres flavonoïdes tels que la quercétine, le kaempférol et la myricétine. Il est unique en raison de son motif d'hydroxylation spécifique, qui contribue à ses propriétés bioactives distinctes .

Propriétés

IUPAC Name |

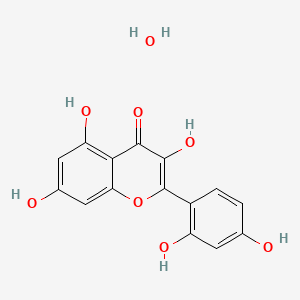

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;/h1-5,16-19,21H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUBTSPIIFYCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654055-01-3 | |

| Record name | 2',3,4',5,7-Pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.